Rotundone
CAS No.: 18374-76-0
Cat. No.: VC21340729
Molecular Formula: C15H22O
Molecular Weight: 218.33 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 18374-76-0 |
---|---|
Molecular Formula | C15H22O |
Molecular Weight | 218.33 g/mol |
IUPAC Name | 3,8-dimethyl-5-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-azulen-1-one |
Standard InChI | InChI=1S/C15H22O/c1-9(2)12-6-5-10(3)15-13(8-12)11(4)7-14(15)16/h10-12H,1,5-8H2,2-4H3 |
Standard InChI Key | NUWMTBMCSQWPDG-UHFFFAOYSA-N |
SMILES | CC1CCC(CC2=C1C(=O)CC2C)C(=C)C |
Canonical SMILES | CC1CCC(CC2=C1C(=O)CC2C)C(=C)C |
Chemical Structure and Properties
Rotundone, formally known as (3S, 5R, 8S)-5-isopropenyl-3,8-dimethyl-3,4,5,6,7,8-hexahydro-1(2H)-azulenone, belongs to the class of oxygenated sesquiterpenes . This complex molecule possesses a distinctive chemical structure that contributes to its exceptional aromatic properties.
Basic Chemical Properties
The basic chemical profile of rotundone is summarized in the following table:
Property | Value |
---|---|
Chemical Formula | C₁₅H₂₂O |
Molecular Weight | 218.3346 g/mol |
IUPAC Standard InChIKey | NUWMTBMCSQWPDG-SDDRHHMPSA-N |
Physical State | Crystalline solid |
Odor Characteristic | Peppery, spicy |
The molecule features a complex bicyclic structure with specific stereochemistry at positions 3S, 5R, and 8S, which plays an important role in its aromatic properties . This specific configuration distinguishes rotundone from other sesquiterpenes and contributes to its unique sensory profile.
Analytical Properties
Researchers commonly detect and quantify rotundone using gas chromatography-mass spectrometry (GC-MS) techniques. The compound has specific chromatographic properties that aid in its identification:
Analytical Parameter | Value |
---|---|
Retention Index (RI) on HP-1 column | 1712 |
Column Type | Capillary |
Column Length | 25 m |
Column Diameter | 0.32 mm |
Phase Thickness | 0.17 μm |
These analytical parameters, established through standardized testing protocols, enable reliable identification and quantification of rotundone in various matrices .
Historical Context and Discovery
Initial Discovery
The initial discovery of rotundone dates back to the 1960s when researchers first isolated it from the tubers of Java grass (Cyperus rotundus), which explains the origin of its name . Despite this early identification, the compound remained relatively obscure in scientific literature for approximately four decades.
Rediscovery and Wine Connection
In 2008, a breakthrough study identified rotundone as the primary compound responsible for the distinctive black pepper aroma in certain wines, particularly Shiraz (Syrah) . This discovery revolutionized understanding of wine aroma chemistry, as researchers established excellent correlations between rotundone concentration and perceived peppery character in wines . This research represented the first definitive identification of the specific molecule responsible for peppery notes in wine, filling a significant gap in aromatic compound knowledge.
Natural Occurrence
Distribution in Plant Species
Rotundone appears in a diverse range of plant materials, with particularly high concentrations in certain species:
Source | Relative Concentration | Notes |
---|---|---|
Black/White Peppercorns | Very High | ~10,000 times higher than in "peppery" wines |
Mediterranean Herbs | High | Found in rosemary, thyme, marjoram, basil, oregano |
Geranium | Moderate | Present in essential oil |
Grape Varieties | Low | Detectable in specific varieties |
Aquilaria crassna | Low | Present in heartwood |
As the first identified compound in peppercorns with a distinctive peppery aroma, rotundone has an exceptionally high odor activity value, estimated between 50,000-250,000, making it one of the most powerful aroma compounds discovered in this important spice .
Occurrence in Grape Varieties
Researchers have detected rotundone at concentrations above twice its odor threshold in several grape varieties:
Grape Variety | Notable Characteristics |
---|---|
Syrah/Shiraz | Primary variety associated with rotundone |
Castets (Maturana tinta) | Traditional variety with detectable levels |
Cot (Malbec) | Important South American variety |
Duras | Historic French variety |
Grüner Veltliner | White variety with detectable levels |
Mondeuse | Alpine variety with peppery notes |
Mourvèdre | Mediterranean variety |
Noiret | Hybrid variety with strong peppery character |
Pineau d'Aunis | Historic Loire Valley variety |
Schiopettino | Italian variety with distinctive spice |
Vespolina | Northern Italian variety |
The compound has also been identified in various alcoholic beverages beyond wine, including bourbon, tequila, rum, whiskey, and brandy .
Sensory Properties and Human Perception
Odor Thresholds and Potency
Rotundone stands among the most potent odorants identified in wine and food products. Research has established precise threshold values:
Medium | Odor Threshold |
---|---|
Water | 8 ng/L |
Red Wine | 16 ng/L |
These extremely low detection thresholds place rotundone in the same category as other potent wine aroma compounds such as varietal thiols and alkyl-methoxypyrazines .
Viticultural and Enological Influences
Vineyard Factors Affecting Rotundone Levels
Research has identified several environmental and cultivation factors that influence rotundone concentrations in grapes:
Factor | Impact on Rotundone Concentration |
---|---|
Microbial Diversity | High rotundone zones show more complex bacterial networks |
Soil Characteristics | Distinct bacterial and fungal microbiomes correlate with rotundone zones |
Vineyard Location | "Terroir" significantly impacts rotundone expression |
Seasonal Conditions | Marked differences observed between growing seasons |
Researchers have mapped distinct "high-rotundone" and "low-rotundone" zones within single vineyards, reflecting the complex interplay of environmental and biological factors that influence the compound's formation in grapes .
Practical Management Techniques
Recent technical reviews have established practical methods for viticulturists and winemakers to manipulate rotundone concentrations:
Technique | Implementation Approach |
---|---|
Viticultural Management | Targeted cultivation practices to enhance or limit rotundone formation |
Enological Techniques | Processing methods to preserve or minimize rotundone in finished wines |
Microbiome Management | Potential for soil management to influence rotundone through microbial communities |
Harvest Timing | Strategic decisions on grape maturity and picking windows |
Research Methods and Analytical Approaches
Detection and Quantification Techniques
The accurate measurement of rotundone presents analytical challenges due to its extremely low concentration in wines:
Analytical Method | Application |
---|---|
Gas Chromatography-Mass Spectrometry (GC-MS) | Primary detection and quantification method |
Stable Isotope Dilution Analysis | Enhances accuracy of quantification |
Sensory Panel Correlation | Used to establish relationship between concentration and perception |
These sophisticated analytical methods have been critical in establishing the relationship between rotundone concentration and sensory impact, particularly given the compound's extraordinarily low detection threshold .
Sensory Evaluation Protocols
Researchers employ specialized protocols to assess rotundone perception:
Protocol Type | Research Application |
---|---|
Detection Threshold Testing | Orthonasal and retronasal thresholds (140-146 ng/L) |
Rejection Threshold Assessment | Consumer preference inflection points |
Focus Group Methodology | Qualitative understanding of consumer attitudes |
Sensory Panel Ratings | Correlation of perceived intensity with chemical analysis |
Future Research Directions
Genetic Basis of Anosmia
The high prevalence of specific anosmia to rotundone presents an important area for further investigation:
Research Question | Potential Impact |
---|---|
Genetic Markers of Anosmia | May help identify genetic basis of rotundone perception |
Relationship to Other Anosmic Conditions | Could establish connections with perception of other compounds |
Evolutionary Significance | May illuminate evolutionary aspects of olfactory perception |
Further work in identifying the genetic basis for rotundone anosmia could enhance understanding of human olfactory genetics more broadly .
Microbiome Interactions
Emerging research on soil microbiomes suggests promising avenues for investigation:
Research Area | Potential Applications |
---|---|
Functional Profiling of Soil Microbiomes | May identify specific microorganisms that influence rotundone |
Metagenomic Sequencing Analysis | Provides insights into genetic diversity related to rotundone zones |
Microbial Network Complexity | Could explain mechanisms behind rotundone formation in grapes |
These approaches may lead to novel biological strategies for managing rotundone levels in vineyard settings through targeted microbiome interventions .
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